Product packaging for d-Glucoheptose(Cat. No.:)

d-Glucoheptose

Cat. No.: B1631966
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-QDLFHSFASA-N
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Description

Definition and Classification Within Carbohydrate Chemistry

D-Glucoheptose (chemical formula: $$ \text{C}7\text{H}{14}\text{O}_7 $$) is a seven-carbon monosaccharide classified as an aldoheptose , characterized by the presence of an aldehyde functional group at position 1. It belongs to the heptose family, a subgroup of rare sugars distinguished by their seven-carbon backbone. Structurally, this compound exists in both linear and cyclic forms, with the pyranose or furanose configurations predominating in aqueous solutions due to intramolecular cyclization.

The stereochemistry of this compound is defined by the spatial arrangement of hydroxyl groups around its chiral centers. It is an epimer of D-mannoheptose , differing in the configuration at the C2 position. This subtle structural variation significantly impacts its biochemical interactions, particularly in enzymatic processes and metabolic pathways. Compared to ketoheptoses like sedoheptulose (a ketose with a C2 carbonyl group), this compound’s aldehyde group enables distinct reactivity, such as participation in nucleophilic additions and redox reactions.

Table 1: Comparison of Heptose Variants

Heptose Classification Functional Group Natural Sources
This compound Aldoheptose Aldehyde (C1) Avocado, Primula roots
Sedoheptulose Ketoheptose Ketone (C2) Carrots, figs
Mannoheptulose Ketoheptose Ketone (C2) Avocado, mango
L-glycero-D-manno-heptose Aldoheptose Aldehyde (C1) Gram-negative bacteria

Historical Context and Discovery in Natural Sources

This compound was first identified in the mid-20th century during investigations into rare plant sugars. Early studies detected its presence in avocado (Persea americana) extracts, alongside other heptuloses like mannoheptulose. Chromatographic analyses of avocado fruit extracts in the 1960s revealed this compound as a minor component, often isolated alongside D-mannoheptulose and sedoheptulose. These findings were corroborated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which resolved its stereochemical configuration.

In parallel, this compound was identified in the roots of Primula officinalis (primrose), where it occurs in trace amounts. Its isolation from plant tissues required advanced purification techniques, including cellulose column chromatography and solvent precipitation, due to its low natural abundance. Beyond botanical sources, this compound derivatives have been detected in bacterial lipopolysaccharides (LPS), such as those of Vibrio cholerae, where they contribute to structural diversity and immune evasion.

The compound’s biosynthesis remains partially characterized. In plants, it is hypothesized to arise via enzymatic elongation of hexose phosphates, while in bacteria, it is synthesized through pathways involving GDP-activated intermediates. For example, Campylobacter jejuni utilizes a TKT-dependent heptulose shunt to produce this compound derivatives for incorporation into capsular polysaccharides. These discoveries underscore its role in both primary metabolism and pathogenicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7 B1631966 d-Glucoheptose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7?/m0/s1

InChI Key

YPZMPEPLWKRVLD-QDLFHSFASA-N

SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H](C([C@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
D-Glucoheptose serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create diverse derivatives that can be utilized in various reactions. For instance, it can be transformed into glycosyl donors or acceptors, which are essential in glycosylation reactions to synthesize complex carbohydrates and glycoconjugates.

Material Science
In material science, this compound is being investigated for its potential use in creating specialized polymers and materials. Its properties can enhance the functionality of biocompatible materials used in drug delivery systems and tissue engineering applications.

Biological Applications

Role in Bacterial Pathogenesis
this compound is integral to the biosynthesis of capsular polysaccharides in certain bacteria, such as Campylobacter jejuni. These polysaccharides play a critical role in bacterial virulence by aiding in immune evasion and maintaining cell wall integrity . Research has shown that the heptose moieties contribute to the structural diversity of capsular polysaccharides, which is essential for the adaptability of pathogens .

Metabolic Pathways
Studies have highlighted this compound's involvement in metabolic pathways, particularly in glucose metabolism. It has been shown to interact with specific enzymes that regulate glucose phosphorylation and metabolism, making it a candidate for understanding metabolic disorders like diabetes.

Medical Applications

Therapeutic Potential
this compound's interaction with metabolic pathways positions it as a potential therapeutic agent. Research indicates that compounds derived from this compound may inhibit certain enzymes involved in glucose metabolism, suggesting applications in managing conditions like obesity and type 2 diabetes .

Drug Development
The compound's unique properties make it a candidate for drug development. For example, derivatives of this compound are being explored for their ability to modulate biological processes related to inflammation and cancer cell proliferation .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is utilized for producing specialty chemicals and bio-based materials. Its unique chemical structure allows for the development of novel compounds with specific functionalities that can be applied in food technology and pharmaceuticals.

Case Study 1: Bacterial Capsular Polysaccharides

A study on C. jejuni demonstrated the biosynthetic pathway leading to d-glycero-l-gluco-heptose production. This research elucidated how specific enzymes catalyze the transformation of GDP-d-glycero-α-d-manno-heptose into various heptose derivatives essential for bacterial survival and pathogenicity .

Case Study 2: Metabolic Disorder Research

Research investigating the metabolic effects of this compound on glucose regulation revealed its potential role as a therapeutic agent against insulin resistance. In vivo studies indicated that this compound could improve metabolic profiles in diabetic models by enhancing insulin sensitivity and glucose tolerance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares d-Glucoheptose with structurally or functionally related compounds, including other heptoses, hexoses, and metabolic intermediates:

Compound Molecular Formula Key Biological Roles Enzymatic Affinity (Km) Metabolic Context References
This compound C₇H₁₄O₇ - Substrate for aldolases (e.g., sialic acid aldolase).
- Correlates with IL-1β in inflammation.
- Implicated in TCA cycle disruption.
53.5 mM (for aldolase) Decreased under cadmium stress; elevated in metabolic syndrome models.
d-Glyceric Acid C₃H₆O₄ - Linked to IL-13 modulation.
- Elevated in lignification studies.
N/A Increased in metabolic syndrome; associated with lipid metabolism.
6-Deoxy-d-Glucose C₆H₁₂O₅ - Elevated in plant stem tissues.
- Reduced under cadmium stress.
N/A Involved in carbohydrate metabolism and stress adaptation.
L-Arabinose C₅H₁₀O₅ - Substrate for aldolases (lower affinity than this compound). 214 mM (for aldolase) Used in enzymatic synthesis of C8 sugars; no direct inflammatory role reported.
N-Acetyl-d-Mannosamine (d-ManNAc) C₈H₁₅NO₆ - Precursor for sialic acid biosynthesis.
- Higher Km than this compound in aldolase reactions.
321 mM (for aldolase) Critical in glycobiology; no direct role in metabolic syndrome.
Allose C₆H₁₂O₆ - Elevated in plant lignification.
- No reported cytokine correlations.
N/A Involved in carbohydrate storage; less metabolically dynamic than this compound.

Key Findings:

Structural Uniqueness: this compound’s seven-carbon chain distinguishes it from hexoses (e.g., glucose) and pentoses (e.g., arabinose). Its stereochemistry (e.g., β-d-glucoheptopyranose) allows specific binding to enzymes like sialic acid aldolase, with a 6-fold lower Km compared to d-ManNAc .

Metabolic Roles :

  • Unlike d-glyceric acid (a TCA cycle intermediate), this compound is linked to TCA cycle disruption in metabolic syndrome, marked by elevated oxaloacetate and succinate semialdehyde .
  • Under cadmium stress, this compound depletion contrasts with 6-deoxy-d-glucose reduction, suggesting distinct stress-response mechanisms .

Enzymatic Utility: this compound’s low Km in aldolase reactions makes it superior to d-ManNAc or L-arabinose for synthesizing elongated sugars (e.g., C10), which mimic sialic acid and may inhibit viral adhesion .

Research Implications and Gaps

  • Therapeutic Potential: this compound-derived sugars could target pathogens relying on sialic acid (e.g., influenza) .
  • Metabolic Syndrome : Elevated this compound in high-fat diets suggests its utility as a biomarker for metabolic dysfunction .
  • Contradictions : While this compound depletion occurs under cadmium stress , its elevation in metabolic syndrome implies context-dependent roles. Further studies are needed to resolve this dichotomy.

Preparation Methods

Reaction Sequence and Stepwise Modifications

The gram-scale synthesis of 1-O-methyl-d-glycero-α-d-gluco-heptoside 7-phosphate from d-glucose involves a 12-step sequence. Key steps include:

  • Methylation : d-Glucose is methylated to yield 1-O-methyl-α-d-glucopyranoside (3 ), with dynamic resolution enhancing α-anomer purity.
  • Protection-Deprotection Cascade :
    • Silylation at the 6-OH group using tert-butyldimethylsilyl (TBS) chloride.
    • Benzylation of remaining hydroxyl groups (2,3,4-OH) with benzyl bromide.
    • Desilylation via tetrabutylammonium fluoride (TBAF) to isolate 2,3,4-tri-O-benzyl-d-glucose (6 ).
  • Oxidation and Chain Extension :
    • Swern oxidation (oxalyl chloride/DMSO) converts the 6-CH2OH group to aldehyde (7 ).
    • Wittig reaction with Ph3P=CH2 extends the carbon chain to form vinyl intermediate 8 .
  • Hydroxylation and Phosphorylation :
    • Upjohn dihydroxylation with OsO4 introduces stereochemistry at C6 and C7 (9 ).
    • Mitsunobu reaction with dibenzyl phosphate phosphorylates the 7-OH group (13 ).
  • Global Deprotection : Hydrogenolysis removes benzyl groups, yielding the final product (14 ).

Table 1: Yields and Key Parameters in Gram-Scale Synthesis

Step Reaction Yield (%) Key Conditions
1 Methylation 92 CH3I, Ag2O, DMF
3 Silylation/Benzylation 84 TBSCl, BnBr, NaH
6 Swern Oxidation 78 Oxalyl chloride, DMSO, -78°C
8 Wittig Reaction 45 Ph3P=CH2, THF, reflux
10 OsO4 Hydroxylation 93 OsO4 (5 mol%), NMO, acetone
12 Mitsunobu Phosphorylation 81 DIAD, Ph3P, dibenzyl phosphate

Stereochemical and Scalability Challenges

The hydroxylation step exhibited a diastereomeric ratio (dr) of 5:1 (glycero/ido), which improved to >15:1 after chromatography. Scaling beyond 10 g necessitated optimization of silylation/benzylation sequences to prevent side reactions. For instance, TBS protection at 6-OH required strict anhydrous conditions to avoid premature deprotection.

Enzymatic Biosynthesis in Campylobacter jejuni

Pathway Overview

d-glycero-l-gluco-Heptose is biosynthesized via a three-enzyme cascade:

  • Cj1427 (GDP-Heptose Synthase) : Converts GDP-d-glycero-α-d-manno-heptose (1 ) to GDP-d-glycero-4-keto-α-d-lyxo-heptose (2 ) using α-ketoglutarate.
  • Cj1430 (Dual Epimerase) : Epimerizes C3 and C5 of 2 to form GDP-d-glycero-4-keto-β-l-xylo-heptose (3 ).
  • Cj1428 (Reductase) : Stereospecific reduction of 3 with NADPH yields GDP-d-glycero-β-l-gluco-heptose (4 ).

Table 2: Kinetic Parameters of Enzymatic Steps

Enzyme Substrate $$k_{cat}$$ (s⁻¹) $$K_m$$ (μM) $$k{cat}/Km$$ (M⁻¹s⁻¹)
Cj1427 GDP-1 0.45 120 3,750
Cj1430 GDP-2 1.2 85 14,118
Cj1428 GDP-3 0.89 210 4,238

Structural Insights from Crystallography

X-ray structures of Cj1430 (1.85 Å resolution) revealed a Rossmann-fold domain binding GDP-heptose via hydrogen bonds to Asp134 and Arg167. The C5 epimerization mechanism involves a transient enolate intermediate stabilized by Tyr201.

Nitromethane Condensation Route

Classical Synthesis from d-Glucose

An alternative method condenses nitromethane with d-glucose under basic conditions to form nitroheptitols, which are converted to heptoses via the Nef reaction:

  • Condensation : d-Glucose reacts with nitromethane in sodium methoxide, yielding 1-deoxy-1-nitro-d-glycero-d-gulo-heptitol (5 ) and its ido isomer.
  • Nef Reaction : Acidic hydrolysis of 5 generates d-glycero-d-gulo-heptose (6 ).

Table 3: Physical Properties of Nitromethane-Derived Heptoses

Compound Melting Point (°C) $$[α]_D$$ (Water) Yield (%)
d-glycero-d-gulo-heptose 193–194 -22° 21
d-glycero-d-ido-heptose 185–187 +18° 19

Limitations and Byproducts

This route produces mixed diastereomers, requiring fractional crystallization for purification. Acetylation side reactions at the nitro group further complicate scalability.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

Parameter Chemical Synthesis Enzymatic Nitromethane
Stereoselectivity High (dr >15:1) Absolute Moderate (dr 2:1)
Scalability Gram-scale Milligram-scale Limited by purification
Toxicity Concerns OsO4, Ph3P=CH2 None Nitromethane
Overall Yield 12% (12 steps) 28% (3 steps) 20% (4 steps)

Q & A

Q. What are the primary analytical techniques for detecting and quantifying d-Glucoheptose in biological samples?

  • Methodological Answer : this compound can be detected using liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity for sugar metabolites. For quantification, stable isotope dilution assays or internal standards (e.g., ¹³C-labeled analogs) are recommended to minimize matrix effects. Chromatographic separation conditions (e.g., HILIC columns) should be optimized to resolve this compound from structurally similar heptoses like sedoheptulose .

Q. How does this compound participate in metabolic pathways under varying environmental conditions?

  • Methodological Answer : To map metabolic roles, use isotopic tracing (e.g., ¹⁴C or ¹³C-labeled this compound) coupled with flux analysis. For example, under blue light exposure in Flammulina filiformis, this compound levels decreased significantly (fold change = 0.512, p = 0.005), suggesting light-regulated catabolism. Compare these trends with co-occurring metabolites (e.g., galactinol) to infer pathway interactions .

Q. What experimental controls are critical when studying this compound stability in vitro?

  • Methodological Answer : Include temperature-controlled incubations (e.g., 4°C vs. 37°C) and pH buffers (phosphate vs. Tris) to assess degradation kinetics. Use enzymatic inhibitors (e.g., EDTA for metalloenzymes) to isolate non-enzymatic breakdown. Replicate experiments across ≥3 biological batches to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound concentration data across experimental setups?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design rigor. For instance, in Flammulina filiformis, this compound showed contradictory fold changes under red vs. blue light (1.042 vs. 0.512). To resolve this:

Validate assays using orthogonal methods (e.g., NMR vs. LC-MS).

Conduct power analysis to ensure sufficient sample size.

Apply mixed-effects models to account for batch variability .

Q. What strategies enable integration of this compound metabolomic data with transcriptomic profiles?

  • Methodological Answer : Use multi-omics correlation networks (e.g., WGCNA) to link metabolite levels with gene co-expression modules. For example, pair this compound depletion under blue light with downregulated genes in pentose phosphate pathways. Tools like Cytoscape or MetaboAnalyst can visualize these interactions. Cross-reference with databases (e.g., KEGG) to annotate pathway nodes .

Q. How should researchers design experiments to explore this compound’s role in oxidative stress response?

  • Methodological Answer :

Hypothesis-driven approach : Test if this compound scavenges ROS using in vitro assays (e.g., DPPH radical quenching).

Comparative analysis : Expose wild-type vs. This compound-deficient mutants to H₂O₂ and measure survival rates.

Dynamic sampling : Collect time-series data to correlate metabolite levels with ROS markers (e.g., glutathione redox ratios) .

Q. What statistical frameworks are optimal for analyzing small-effect-size changes in this compound levels?

  • Methodological Answer : For low-magnitude changes (e.g., fold change <1.5), use Bayesian hierarchical models to pool data across experiments, improving sensitivity. Alternatively, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors in high-throughput datasets .

Data Presentation and Reproducibility

Q. How should this compound data be reported to ensure reproducibility?

  • Methodological Answer : Follow MIAMET guidelines for metabolomics:
  • Document LC-MS parameters (column type, gradient, ionization mode).
  • Report raw data, normalized values, and processing scripts (e.g., R/Python).
  • Include metadata on growth conditions (e.g., light exposure duration, temperature) .

Q. What are common pitfalls in interpreting this compound’s biological significance?

  • Methodological Answer : Avoid overinterpreting correlation as causation. For example, this compound depletion under stress may reflect reduced biosynthesis rather than direct functional involvement. Use genetic knockout models or isotopic tracing to establish causality .

Cross-Disciplinary Applications

Q. How can this compound research inform glycobiology or immunology studies?

  • Methodological Answer :
    Investigate this compound as a potential ligand for immune receptors (e.g., C-type lectins) using surface plasmon resonance (SPR) binding assays. Compare its affinity to known ligands (e.g., mannose). In glycobiology, explore its incorporation into bacterial LPS structures via metabolic engineering .

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